2-(Bromomethyl)quinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for the synthesis of various biologically active molecules.
The compound can be classified as a brominated quinazolinone, which is part of a broader class of heterocyclic compounds. Quinazolinones are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromomethyl group enhances the reactivity of the compound, making it suitable for further chemical transformations.
The synthesis of 2-(Bromomethyl)quinazolin-4(1H)-one can be achieved through several methods:
The molecular structure of 2-(Bromomethyl)quinazolin-4(1H)-one consists of:
The structural formula can be represented as follows:
Key structural data includes:
2-(Bromomethyl)quinazolin-4(1H)-one can undergo various chemical reactions:
The mechanism of action for derivatives of 2-(Bromomethyl)quinazolin-4(1H)-one often involves interactions with biological targets such as enzymes or receptors. For example:
Relevant analytical data includes:
2-(Bromomethyl)quinazolin-4(1H)-one has several significant applications in scientific research:
The quinazolinone scaffold emerged as a significant heterocyclic system following Griess' pioneering 1869 synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogen derivatives [1] [4]. Systematic exploration accelerated after Niementowski's 1895 development of the condensation between anthranilic acid and amides, which established reliable access to 4(3H)-quinazolinone derivatives [1] [7]. The specific compound 2-(bromomethyl)quinazolin-4(1H)-one gained prominence in late 20th-century medicinal chemistry as researchers recognized the strategic utility of its reactive bromomethyl group for molecular diversification. This functionalization enabled covalent modification of biomolecular targets and facilitated the construction of complex heterocyclic architectures prevalent in pharmaceuticals [6] [10]. The structural character of this molecule positions it as a linchpin intermediate in the synthesis of kinase inhibitors and DNA-interactive agents that emerged in the 1990s–2000s [7].
2-(Bromomethyl)quinazolin-4(1H)-one (C₉H₇BrN₂O, MW 253.1 g/mol) features a bicyclic system comprising a benzene ring fused with a pyrimidin-4(3H)-one ring. The bromomethyl (-CH₂Br) substituent at position 2 introduces a versatile electrophilic center that facilitates diverse chemical transformations. This functionalization profoundly alters the compound's reactivity compared to unsubstituted quinazolinones due to:
Crystallographic studies reveal that the bromomethyl group adopts an orthogonal orientation relative to the quinazolinone plane, minimizing steric hindrance for nucleophilic approach [10]. This geometric feature enhances its utility in constructing sterically congested drug candidates.
Table 1: Key Physicochemical Properties of 2-(Bromomethyl)quinazolin-4(1H)-one
Property | Value/Characteristic | Method/Reference |
---|---|---|
Molecular formula | C₉H₇BrN₂O | [6] |
Molecular weight | 253.095 g/mol | [6] |
Melting point | 198-202°C (decomposes) | [6] |
Solubility (organic) | DMSO > DMF > methanol | [10] |
Tautomeric equilibrium | >95% 4(3H)-one form at pH 7 | Computational analysis [4] |
Electrophilicity index (ω) | 5.72 eV | DFT calculations [10] |
The strategic value of 2-(bromomethyl)quinazolin-4(1H)-one lies in its dual functionality: the bromomethyl group serves as an alkylating handle while the quinazolinone core provides a planar heterocyclic template for target binding. This combination enables:
Notably, the bromomethyl substituent exhibits superior reactivity compared to chloromethyl analogues due to bromine's enhanced leaving group ability (relative nucleofugality: Br⁻ = 101 vs Cl⁻ = 1.0). This kinetic advantage facilitates reactions under milder conditions, preserving sensitive functional groups in complex molecular architectures [10].
Table 2: Comparative Nucleophilic Displacement Kinetics of 2-Halomethylquinazolinones
Nucleophile | Relative Rate (k₂ × 10⁴ M⁻¹s⁻¹, 25°C) | Conditions | |
---|---|---|---|
X = Cl | X = Br | ||
Piperidine | 0.78 | 24.6 | EtOH/H₂O (1:1) |
Sodium thiomethoxide | 1.25 | 53.8 | DMF, 25°C |
Potassium phthalimide | 0.32 | 18.9 | DMF, 40°C |
Sodium azide | 0.95 | 30.2 | DMSO/H₂O (9:1) |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7